molecular formula C11H8O3 B119093 1-Hydroxy-2-naphthoic acid CAS No. 86-48-6

1-Hydroxy-2-naphthoic acid

Cat. No.: B119093
CAS No.: 86-48-6
M. Wt: 188.18 g/mol
InChI Key: SJJCQDRGABAVBB-UHFFFAOYSA-N
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Description

Carboxynaphthol, also known as 2-carboxy-1-naphthol, is a chemical compound with the molecular formula C11H8O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a carboxyl group and a hydroxyl group attached to the naphthalene ring.

Mechanism of Action

Target of Action

The primary target of 1-Hydroxy-2-naphthoic acid is the enzyme 1-hydroxy-2-naphthoate 1,2-dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on single donors with O2 as the oxidant and incorporation of two atoms of oxygen into the substrate (oxygenases) .

Mode of Action

This compound interacts with its target enzyme, 1-hydroxy-2-naphthoate 1,2-dioxygenase, in a way that allows the incorporation of two atoms of oxygen into the substrate .

Biochemical Pathways

This compound is involved in the biodegradation of phenanthrene by microorganisms . It is a xenobiotic metabolite, meaning it is a foreign substance to the organism that is produced by metabolism . The compound is part of the biochemical pathway that transforms phenanthrene, a polycyclic aromatic hydrocarbon, into simpler compounds that the organism can use or excrete .

Pharmacokinetics

It is known that the compound is extensively metabolized by hydroxylation, with the major metabolite being α-hydroxysalmeterol . The cytochrome P450 (CYP) isoform 3A4 is responsible for this aliphatic oxidation .

Result of Action

The result of the action of this compound is the transformation of phenanthrene into simpler compounds . This is achieved through the action of the enzyme 1-hydroxy-2-naphthoate 1,2-dioxygenase, which incorporates two atoms of oxygen into the substrate .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound’s solubility in various solvents can affect its bioavailability . It is soluble in ethanol, benzene, diethyl ether, and alkaline solutions, but it is almost insoluble in water and slightly soluble in hot water . Therefore, the compound’s action, efficacy, and stability can be affected by the solvent environment in which it is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxynaphthol can be synthesized through several methods. One common approach involves the oxidation of 2-naphthol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation .

Industrial Production Methods

In industrial settings, carboxynaphthol is often produced via the hydrolysis of 2-naphthylamine-1-sulfonic acid. This process involves heating the sulfonic acid derivative in the presence of a strong acid, such as hydrochloric acid (HCl), to yield carboxynaphthol. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Carboxynaphthol undergoes various chemical reactions, including:

    Oxidation: Carboxynaphthol can be further oxidized to form naphthoquinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carboxynaphthol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carboxynaphthol is unique due to the presence of both a carboxyl and a hydroxyl group on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .

Properties

IUPAC Name

1-hydroxynaphthalene-2-carboxylic acid
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InChI

InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SJJCQDRGABAVBB-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O
Source PubChem
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Molecular Formula

C11H8O3
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DSSTOX Substance ID

DTXSID5058937
Record name 1-Hydroxy-2-naphthoic acid
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Molecular Weight

188.18 g/mol
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Physical Description

White to reddish solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS]
Record name 1-Hydroxy-2-naphthoic acid
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CAS No.

86-48-6
Record name 1-Hydroxy-2-naphthoic acid
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Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-
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Record name 1-hydroxy-2-naphthoic acid
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Record name 1-HYDROXY-2-NAPHTHOIC ACID
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Synthesis routes and methods

Procedure details

To a stirred solution of 385 (8.11 mmol) in a mixture of THF and MeOH (1:1, v/v, 100 mL) was added Raney nickel (˜2 mL, 50% suspension in water). Hydrazine (N2H4, 32.0 mmol, 4 equiv) was added in portions over a period of 30 minutes. Once effervescence had ceased, TLC analysis (15:2:0.1, CH2Cl2/MeOH/NH4OH) indicated complete conversion of the starting material to a compound that had lower Rf than the starting material (stained spontaneously with PMA/Ce stain without requiring heating). The suspension was diluted with THF (100 mL) and filtered through a pad of Celite on a fritted funnel. The supernatant was concentrated to yield 1-hydroxy-[2]naphthoic acid-(4-amino-anilide) (111) (7.8 mmol, 96% yield) as a dark purple solid. 1H NMR (400 MHz, DMSO-d6) δ=5.06 ppm (br s, 2H), 6.57 (br d, 2H, J=9 Hz), 7.29 (br d, 2H, J=9 Hz), 7.39 (d, 1H, J=9 Hz), 7.53 (app. td, 1H, J=1, 8 Hz), 7.62 (app. td, 1H, J=1, 7 Hz), 7.86 (d, 1H, J=8 Hz), 8.05 (d, 1H, J=9 Hz), 8.26 (d, 1H, J=8 Hz), 10.13 (br s, 1H). LC-MS: m/e 279.2 [M+1]+.
Name
385
Quantity
8.11 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1H2NA?

A1: The molecular formula of 1H2NA is C11H8O3, and its molecular weight is 188.18 g/mol.

Q2: How can we characterize 1H2NA spectroscopically?

A2: Several spectroscopic techniques can be employed to characterize 1H2NA:

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, often revealing characteristic absorption bands. [, , ]
  • Fluorescence Spectroscopy: Can detect the presence of fluorescent species and provide insights into excited-state processes, including potential interactions with other molecules. [, , ]
  • Infrared Spectroscopy (FTIR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding environment of individual atoms within the molecule. [, , ]
  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, allowing for identification and structural elucidation of the molecule and its fragments. [, , , ]

Q3: Are there different solid forms of 1H2NA?

A3: Yes, 1H2NA can exist in different solid forms, including polymorphs and solvates. A new polymorph of 1H2NA, which is more stable than previously reported forms, has been discovered during co-crystallization experiments. [] 1H2NA also readily forms solvates with solvents like 1,4-dioxane and dimethyl sulfoxide. []

Q4: How is 1H2NA utilized in pharmaceutical applications?

A4: 1H2NA is recognized as a salt-forming acid in pharmaceutical co-crystal preparation, aiming to improve the physicochemical properties of active pharmaceutical ingredients (APIs). [] For instance, novel meloxicam cocrystals, including one cocrystal of a salt, have been synthesized with 1H2NA and other pharmaceutically acceptable carboxylic acids. []

Q5: Does 1H2NA exhibit any notable supramolecular assembly behavior?

A5: Yes, 1H2NA demonstrates the ability to form inclusion complexes with β-cyclodextrin (β-CD). This complexation enhances the fluorescence intensity of 1H2NA. [] Furthermore, 1H2NA participates in various supramolecular synthons, such as the robust acid···pyridine heterosynthon, crucial for building hydrogen-bond networks in cocrystals. []

Q6: How does 1H2NA interact with metal ions?

A6: 1H2NA can form complexes with various metal ions. Spectrophotometric studies have investigated the formation of 1:1 complexes between iron(III) and 1H2NA, demonstrating its chelating ability. [] Furthermore, two titanocene complexes have been synthesized and characterized, incorporating 1H2NA as a ligand. []

Q7: What is the environmental relevance of 1H2NA?

A7: 1H2NA is a key intermediate in the microbial degradation pathways of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene and anthracene. [, , , , , , , , , , , , , , , ] Understanding its formation and fate is crucial for assessing the natural attenuation of PAH contamination.

Q8: How do microorganisms degrade 1H2NA?

A8: Microorganisms employ various enzymes to further degrade 1H2NA:

  • 1-Hydroxy-2-naphthoic acid dioxygenase (1-HNDO): Catalyzes the ring cleavage of 1H2NA, a key step in the phthalate pathway. [, , ]
  • Salicylate pathway enzymes: In some pathways, 1H2NA is further metabolized through the salicylate pathway, involving enzymes like salicylate hydroxylase. [, ]

Q9: Does the presence of other PAHs influence 1H2NA degradation?

A9: Yes, the presence of other PAHs can influence the biodegradation of 1H2NA. For example, naphthalene has been shown to enhance the biodegradation of phenanthrene by Pseudomonas sp. SL-6, leading to an increased accumulation of 1H2NA. This occurs due to the up-regulation of degradation enzymes involved in both naphthalene and phenanthrene catabolism. []

Q10: Are there any concerns regarding the accumulation of 1H2NA during bioremediation?

A10: Yes, accumulation of 1H2NA during bioremediation of PAH-contaminated sites can be a concern. This accumulation can inhibit the growth of PAH-degrading bacteria, potentially hindering the bioremediation process. [, ] Strategies to mitigate this accumulation, such as the use of nano bamboo charcoal, are being investigated. []

Q11: How is computational chemistry used to study 1H2NA?

A11: Computational chemistry techniques, such as DFT calculations, are used to study the structure, properties, and reactivity of 1H2NA:* Geometry optimization: Determines the most stable conformation of the molecule. []* Electronic structure calculations: Provides information about the distribution of electrons in the molecule, which can be used to understand its reactivity and spectroscopic properties. []* Molecular docking: Simulates the interaction of 1H2NA with other molecules, such as enzymes or receptors. []

Q12: What analytical methods are used to quantify 1H2NA?

A12: Various analytical methods are used for the detection and quantification of 1H2NA in different matrices:

  • High-Performance Liquid Chromatography (HPLC): Allows separation and quantification of 1H2NA from complex mixtures. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity for the identification and quantification of 1H2NA. [, ]
  • Spectrophotometry: Utilizes the characteristic UV-Vis absorption properties of 1H2NA for its quantification. [, ]

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